molecular formula C9H9BrClF B13179594 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene

Cat. No.: B13179594
M. Wt: 251.52 g/mol
InChI Key: HRZJAUHFCVRGQC-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, to introduce additional functional groups.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the benzene ring to a cyclohexane ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides with aluminum chloride (AlCl3) for Friedel-Crafts acylation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-1-(3-chloropropyl)-4-fluorobenzene.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives depending on the electrophile used.

    Reduction: Formation of partially or fully reduced products, such as 2-bromo-1-(3-chloropropyl)-4-fluorocyclohexane.

Scientific Research Applications

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-chloropropyl)-4-chlorobenzene
  • 2-Bromo-1-(3-chloropropyl)-4-bromobenzene
  • 2-Bromo-1-(3-chloropropyl)-4-iodobenzene

Uniqueness

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

2-bromo-1-(3-chloropropyl)-4-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2

InChI Key

HRZJAUHFCVRGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCCCl

Origin of Product

United States

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